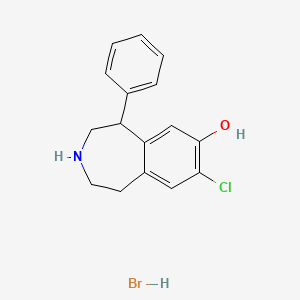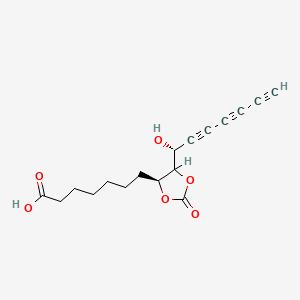
(2S)-2-amino-4-methylselanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenomethionine Se-75 is a radiolabeled form of the amino acid selenomethionine, where selenium-75 is incorporated into the methionine molecule. Selenomethionine is a naturally occurring amino acid found in various foods, including nuts, whole grains, meat, eggs, and dairy. It is an important source of selenium, an essential trace element that plays a crucial role in various biological processes, including thyroid function, reproduction, and DNA production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenomethionine can be synthesized through the reaction of methionine with selenium compounds. One common method involves the reaction of methionine with selenous acid (H₂SeO₃) under controlled conditions. The reaction typically takes place in an aqueous solution at a specific pH and temperature to ensure the incorporation of selenium into the methionine molecule.
Industrial Production Methods: Industrial production of selenomethionine often involves the use of selenium-enriched yeast. The yeast is grown in a selenium-rich medium, allowing it to incorporate selenium into its proteins, including selenomethionine. The selenomethionine is then extracted and purified from the yeast biomass .
Types of Reactions:
Oxidation: Selenomethionine can undergo oxidation to form selenomethionine oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or other peroxides.
Reduction: Selenomethionine can be reduced to form selenomethionine selenide. This reaction can be achieved using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Selenomethionine can undergo substitution reactions where the selenium atom is replaced by other atoms or groups. For example, selenomethionine can react with alkyl halides to form alkylselenium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peroxides, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) and other reducing agents.
Substitution: Alkyl halides and other electrophilic reagents.
Major Products Formed:
Oxidation: Selenomethionine oxide.
Reduction: Selenomethionine selenide.
Substitution: Alkylselenium compounds
Scientific Research Applications
Selenomethionine Se-75 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled tracer in various chemical studies to track the incorporation and distribution of selenium in different compounds and reactions.
Biology: Employed in studies of selenium metabolism and its role in biological systems. It is used to investigate the incorporation of selenium into proteins and its effects on cellular processes.
Medicine: Utilized in diagnostic imaging and radiotherapy. Selenomethionine Se-75 is used in scintigraphy to visualize and diagnose thyroid disorders and other conditions.
Industry: Applied in the production of selenium-enriched supplements and functional foods.
Mechanism of Action
Selenomethionine is often compared with other selenium-containing compounds, such as selenocysteine and inorganic selenium forms like selenite and selenate.
Selenocysteine: Another naturally occurring selenium-containing amino acid, selenocysteine is incorporated into selenoproteins through a unique ribosomal mechanism. Unlike selenomethionine, which can replace methionine in proteins, selenocysteine is specifically incorporated into selenoproteins at defined positions.
Selenite and Selenate: These are inorganic forms of selenium that are commonly used in supplements and animal feeds. They are less bioavailable compared to organic forms like selenomethionine and selenocysteine.
Uniqueness of Selenomethionine: Selenomethionine is unique due to its high bioavailability and ability to be incorporated into proteins in place of methionine. This allows it to serve as a long-term selenium storage form in the body, providing a steady supply of selenium for various biological processes .
Comparison with Similar Compounds
- Selenocysteine
- Selenite
- Selenate
- Methylseleninic acid
- Selenoesters .
Properties
CAS No. |
1187-56-0 |
|---|---|
Molecular Formula |
C5H11NO2Se |
Molecular Weight |
192.07 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4 |
InChI Key |
RJFAYQIBOAGBLC-ZEMBQCNESA-N |
SMILES |
C[Se]CCC(C(=O)O)N |
Isomeric SMILES |
C[75Se]CC[C@@H](C(=O)O)N |
Canonical SMILES |
C[Se]CCC(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
1187-56-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butanoic acid, 2-amino-4-(methylseleno)- Radioselenomethionine Se 75, Selenomethionine Selenomethionine Selenomethionine Hydrochloride, (S)-Isomer Selenomethionine Se 75 Selenomethionine, (+,-)-Isomer Selenomethionine, (R)-Isomer Selenomethionine, (S)-Isomer Sethotope |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)



![[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B1681552.png)


